molecular formula C12H13ClO2 B8595518 1-(5-Chloro-2-methoxy-4-methyl-3-vinylphenyl)ethanone

1-(5-Chloro-2-methoxy-4-methyl-3-vinylphenyl)ethanone

Cat. No. B8595518
M. Wt: 224.68 g/mol
InChI Key: NYYCXVUCDWIGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxy-4-methyl-3-vinylphenyl)ethanone is a useful research compound. Its molecular formula is C12H13ClO2 and its molecular weight is 224.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxy-4-methyl-3-vinylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxy-4-methyl-3-vinylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

1-(5-chloro-3-ethenyl-2-methoxy-4-methylphenyl)ethanone

InChI

InChI=1S/C12H13ClO2/c1-5-9-7(2)11(13)6-10(8(3)14)12(9)15-4/h5-6H,1H2,2-4H3

InChI Key

NYYCXVUCDWIGLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C=C)OC)C(=O)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(3-bromo-5-chloro-2-methoxy-4-methylphenyl)ethanone (2.6 g, 9.5 mmol), 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.9 mL, 11 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1) (400 mg, 0.5 mmol) and potassium carbonate (4.0 g, 29 mmol) in 1,4-dioxane (60 mL), and water (30 mL). The resulting mixture was heated at 80° C. for 3 hours. The mixture was cooled to room temperature and extracted with ethyl acetate. Purification on a silica gel using ethyl acetate in hexanes (0-20%) gave the desired compound, 2.0 g, 94%. LCMS calculated for C12H14ClO2 (M+H)+: m/z=225.1; found: 225.1.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-(5-chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone (1.0 g, 3.2 mmol, from Example 1, Step 2), 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (0.66 mL, 3.9 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1) (0.26 g, 0.32 mmol) and potassium carbonate (1.3 g, 9.4 mmol) in 1,4-dioxane (10 mL) and water (5 mL) was degassed with N2 and heated at 80° C. overnight. After cooled to room temperature, the reaction mixture was diluted with water and ethyl acetate. The organic layer was washed with brine, dried over MgSO4, concentrated and purified on a silica gel column (eluting with 0 to 10% EtOAc in hexanes) to give the desired product (0.60 g, 82%). LCMS calculated for C12H14ClO2 (M+H)+: m/z=225.1; Found:225.1
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
82%

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